molecular formula C11H9ClF3NO3 B131056 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid CAS No. 143209-98-7

4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid

Cat. No. B131056
M. Wt: 295.64 g/mol
InChI Key: SYMJWXBEQYHCEA-UHFFFAOYSA-N
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Description

The 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid molecule contains a total of 28 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aliphatic), and 1 hydroxyl group(s) .


Molecular Structure Analysis

The molecular structure of 4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid is complex, with a total of 28 bonds. It includes 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amide, and 1 hydroxyl group .

properties

IUPAC Name

2-(4-chlorophenyl)-2-[methyl-(2,2,2-trifluoroacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3NO3/c1-16(10(19)11(13,14)15)8(9(17)18)6-2-4-7(12)5-3-6/h2-5,8H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMJWXBEQYHCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168206
Record name 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-alpha-[methyl(trifluoroacetyl)amino]-benzeneacetic acid

CAS RN

143209-98-7
Record name 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143209-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-[methyl(2,2,2-trifluoroacetyl)amino]benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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